molecular formula C13H19Cl2N3 B2731297 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride CAS No. 1286265-82-4

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride

Cat. No. B2731297
CAS RN: 1286265-82-4
M. Wt: 288.22
InChI Key: JWEKUVOPOWXXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride is a chemical compound that is widely used in scientific research applications. It is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) explored the synthesis and evaluation of piperidine derivatives, including those similar to 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride, for anti-acetylcholinesterase (anti-AChE) activity. Their findings indicated that certain derivatives demonstrated potent inhibitory effects on acetylcholinesterase, which could have implications for treating conditions like dementia (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonist

Sonda et al. (2003) synthesized and evaluated a series of piperidine derivatives as serotonin 4 (5-HT(4)) receptor agonists. These compounds, which are structurally related to 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride, were tested for their potential to enhance gastrointestinal motility (Sonda et al., 2003).

Cytotoxic Activity

Vosooghi et al. (2010) conducted a study on 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized using piperidine, and evaluated their cytotoxic activities against various human tumor cell lines. This research provides insights into the potential use of related compounds in cancer treatment (Vosooghi et al., 2010).

Antimicrobial Activity

Vinaya et al. (2009) synthesized piperidine derivatives and evaluated their antimicrobial efficacy against bacterial and fungal pathogens affecting tomato plants. This study highlights the potential of such compounds in agricultural applications (Vinaya et al., 2009).

Proteinkinase Inhibitor Synthesis

Hao et al. (2011) reported on the asymmetric synthesis of CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This study demonstrates the role of piperidine derivatives in the development of important therapeutic agents (Hao et al., 2011).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Gong et al. (2010) investigated the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified various metabolites, including those involving piperidine, which could provide insights into drug efficacy and safety (Gong et al., 2010).

Novel Thiazolopyridine Synthesis

Lamphon et al. (2004) conducted research on the synthesis of thiazolopyridine derivatives, utilizing piperidine in the process. These compounds may have pharmaceutical applications, particularly in the development of new drugs (Lamphon et al., 2004).

properties

IUPAC Name

3-[(piperidin-4-ylamino)methyl]benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13;;/h1-3,8,13,15-16H,4-7,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEKUVOPOWXXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=CC=C2)C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride

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